methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate is a useful research compound. Its molecular formula is C17H16FNO4 and its molecular weight is 317.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.10633615 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Properties
Hyperbranched Aromatic Polyamide Synthesis : Research by Yang, Jikei, and Kakimoto (1999) demonstrated the utility of similar compounds in synthesizing hyperbranched aromatic polyamides, revealing their solubility in various organic solvents and molecular weight characteristics. This study emphasizes the compound's role in producing materials with specific structural and physical properties (Yang, Jikei, & Kakimoto, 1999).
Biological Applications
Anaerobic Transformation Studies : The work by Genthner, Townsend, and Chapman (1989) explored the anaerobic transformation of phenol to benzoate, using fluorinated analogues to understand the mechanism. This research provides insights into environmental biodegradation processes and the role of fluorinated compounds in tracing metabolic pathways (Genthner, Townsend, & Chapman, 1989).
Photopolymerization Initiators : Guillaneuf et al. (2010) introduced a compound similar in function for use in photopolymerization, highlighting its potential in materials science for developing new polymers through light-induced processes. This application underscores the compound's relevance in advanced manufacturing technologies (Guillaneuf et al., 2010).
Chemical Synthesis
Complex Formation : Basu, Masharing, and Das (2012) described the synthesis of diorganotin(IV) complexes with polyaromatic azo-azomethine ligands, illustrating the compound's utility in forming complex structures with potential applications in catalysis and material science (Basu, Masharing, & Das, 2012).
Advanced Materials
Tubulin Polymerization Inhibition : Minegishi et al. (2015) found that certain indenopyrazoles, related in structure, showed promise as tubulin polymerization inhibitors, indicating potential applications in cancer research and treatment. This study highlights the broader implications of similar compounds in medicinal chemistry and drug development (Minegishi et al., 2015).
Properties
IUPAC Name |
methyl 4-[2-(4-fluorophenoxy)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-11(23-15-9-5-13(18)6-10-15)16(20)19-14-7-3-12(4-8-14)17(21)22-2/h3-11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPOKIPBKDADQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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